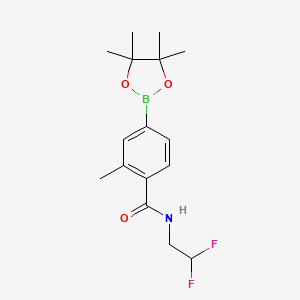
2-Ethynyl-1-isobutoxy-4-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethynyl-1-isobutoxy-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of an ethynyl group, an isobutoxy group, and a trifluoromethyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-1-isobutoxy-4-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzene and isobutyl alcohol.
Formation of Isobutoxy Group: The isobutoxy group is introduced through an etherification reaction, where isobutyl alcohol reacts with 4-(trifluoromethyl)benzene in the presence of a suitable catalyst.
Introduction of Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, where the isobutoxy-substituted benzene reacts with an ethynylating agent in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethynyl-1-isobutoxy-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The trifluoromethyl group can undergo reduction to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethynyl-1-isobutoxy-4-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Wirkmechanismus
The mechanism of action of 2-Ethynyl-1-isobutoxy-4-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethynyl-1-methoxy-4-(trifluoromethyl)benzene: Similar structure but with a methoxy group instead of an isobutoxy group.
2-Ethynyl-1-isobutoxy-4-(difluoromethyl)benzene: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
2-Ethynyl-1-isobutoxy-4-(methyl)benzene: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
2-Ethynyl-1-isobutoxy-4-(trifluoromethyl)benzene is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of trifluoromethylation on chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
2-ethynyl-1-(2-methylpropoxy)-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O/c1-4-10-7-11(13(14,15)16)5-6-12(10)17-8-9(2)3/h1,5-7,9H,8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBZIIOSMQYQTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(F)(F)F)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8199383.png)





